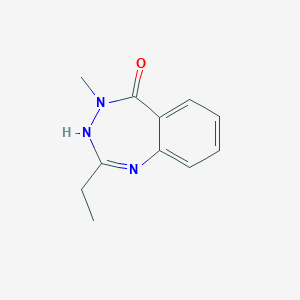
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl- is a compound belonging to the class of benzotriazepinones. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, sedative, and anticonvulsant properties . The structure of this compound includes a benzotriazepine ring, which is a seven-membered ring containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their role in modulating biological pathways.
Medicine: Explored for their antitumor, anxiolytic, and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets and pathways . For instance, some derivatives act as cholecystokinin receptor antagonists, inhibiting the growth of certain cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodiazepin-2-one: Known for its anxiolytic and sedative properties.
2-Amino-1,3,4-benzotriazepin-5-one: Studied for its antitumor activity.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Another compound with significant biological activity.
Uniqueness
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl- stands out due to its unique substitution pattern, which can influence its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
59187-60-9 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H13N3O/c1-3-10-12-9-7-5-4-6-8(9)11(15)14(2)13-10/h4-7H,3H2,1-2H3,(H,12,13) |
Clé InChI |
YMUGQENRGWJASC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


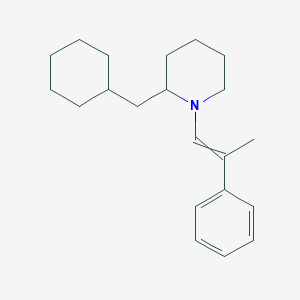
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
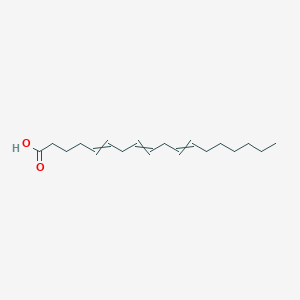



![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)


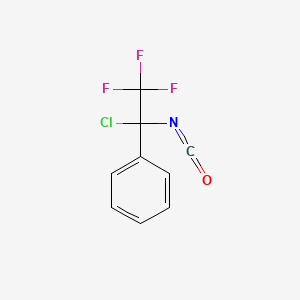
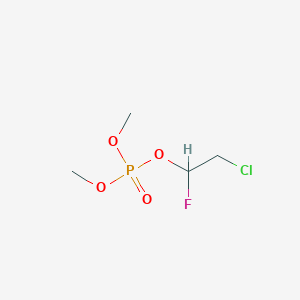
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

